molecular formula C7H9N3O3S B1526383 4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one CAS No. 790299-37-5

4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Cat. No.: B1526383
CAS No.: 790299-37-5
M. Wt: 215.23 g/mol
InChI Key: FGFJTJDYPAQVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one is a chemical compound with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various scientific and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable pyrimidinone derivative with a thiol-containing compound. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process may involve continuous flow chemistry to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different properties and applications, depending on their chemical structure.

Scientific Research Applications

Chemistry: In chemistry, 4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study various biochemical processes. It can act as a probe to investigate enzyme activities and metabolic pathways.

Medicine: One of the most notable applications of this compound is in the field of medicine. It is used as an antiviral agent, particularly in the treatment of HIV and hepatitis B infections. Its mechanism of action involves inhibiting viral replication by interfering with the viral reverse transcriptase enzyme.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one exerts its effects involves the inhibition of viral enzymes. Specifically, it targets the reverse transcriptase enzyme, preventing the virus from replicating its genetic material. This disruption of the viral life cycle leads to the suppression of viral infections.

Molecular Targets and Pathways:

  • Reverse Transcriptase: The primary molecular target is the viral reverse transcriptase enzyme.

  • Pathways: The compound interferes with the viral replication pathway, preventing the synthesis of viral DNA.

Comparison with Similar Compounds

  • Lamivudine: A closely related compound used in antiviral therapy.

  • Emtricitabine: Another antiviral agent with a similar structure and mechanism of action.

Uniqueness: 4-Amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one is unique in its ability to inhibit viral replication effectively. Its specific structure allows for selective targeting of viral enzymes, making it a valuable tool in antiviral therapy.

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Properties

IUPAC Name

4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-4-1-2-10(6(11)9-4)5-3-14-7(12)13-5/h1-2,5,7,12H,3H2,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJTJDYPAQVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
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4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 3
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 4
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 5
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 6
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

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